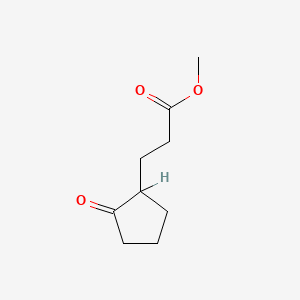

Methyl 3-(2-oxocyclopentyl)propanoate

描述

属性

IUPAC Name |

methyl 3-(2-oxocyclopentyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)6-5-7-3-2-4-8(7)10/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCZWHOJFNSTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-(2-oxocyclopentyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(2-oxocyclopentyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-oxocyclopentanone with methyl acrylate in the presence of a base such as sodium hydride. This reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

化学反应分析

Types of Reactions

Methyl 3-(2-oxocyclopentyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(2-oxocyclopentyl)propanoic acid

Reduction: 3-(2-oxocyclopentyl)propanol

Substitution: Various substituted esters depending on the nucleophile used

科学研究应用

Organic Synthesis

Methyl 3-(2-oxocyclopentyl)propanoate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in the synthesis of terpenoids and steroids. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be transformed into other valuable derivatives .

Biological Studies

In biological research, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. Its structural properties make it suitable for investigating the interactions within biological systems, potentially leading to insights into metabolic processes involving cyclopentane derivatives .

Pharmaceutical Development

This compound has shown promise in pharmaceutical applications. It is involved in the synthesis of drug compounds, including derivatives used for hypertension treatment like ramipril and perindopril . The compound's role as an intermediate in these syntheses highlights its importance in drug development processes.

Case Study 1: Synthesis of Ramipril Derivatives

A study demonstrated that this compound could be effectively used in synthesizing ramipril derivatives through a series of chemical transformations. The process involved protecting the carboxylic acid group followed by reaction with activated forms of carbamoylglycine derivatives, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Enzyme-Catalyzed Reactions

Research focusing on enzyme-catalyzed reactions highlighted the application of this compound as a substrate for various enzymes. This study provided insights into its metabolic pathways and potential roles in biological systems, further emphasizing its relevance in biochemical research .

作用机制

The mechanism of action of methyl 3-(2-oxocyclopentyl)propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-(2-oxocyclopentyl)propanoic acid and methanol. The compound can also participate in nucleophilic addition reactions, where the ester group is attacked by nucleophiles.

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 3-(1-methyl-2-oxocyclopentyl)propanoate (S7)

Structural Differences: S7 differs by a methyl substituent at the 1-position of the cyclopentane ring. Synthesis: Prepared via a Michael addition between 2-methylcyclopentanone and methyl acrylate under argon, followed by acidic workup . Reactivity: The methyl group may slow reaction kinetics compared to the parent compound due to steric effects. For instance, reductions of S7 could yield distinct stereoisomers, as seen in the synthesis of diol S8 from the unmethylated analogue .

Aromatic Analogues: Methyl 3-oxo-3-(substituted phenyl)propanoates

Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate

- Structure : Aromatic ring with three methoxy groups replaces the cyclopentyl moiety.

- Properties : Higher molar mass (268.26 g/mol) and increased polarity due to methoxy groups, enhancing solubility in polar solvents .

- Applications : The electron-rich aromatic system may facilitate conjugation in photochemical reactions or serve as a precursor in drug synthesis.

Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate

Functionalized Esters: Methyl 2-benzoylamino-3-oxobutanoate

- Structure: Contains a benzoylamino group and a β-keto ester.

- Reactivity: The amino group enables condensation reactions (e.g., with aromatic amines) to form enamino esters, a pathway less accessible in the cyclopentyl analogue .

Comparative Data Table

Key Research Findings

- Steric Effects : Methyl substitution on the cyclopentane ring (S7) reduces reaction rates in nucleophilic additions compared to the parent compound .

- Electronic Effects : Aromatic analogues exhibit distinct electronic properties due to conjugation with methoxy or methyl groups, influencing their UV-Vis spectra and reactivity .

- Reduction Pathways: The unmethylated cyclopentyl ketone in this compound is more readily reduced to diols than its aromatic counterparts, which may require harsher conditions .

生物活性

Methyl 3-(2-oxocyclopentyl)propanoate, with the molecular formula C9H14O3, is an organic compound that exhibits significant biological activity, primarily as a substrate for various enzymes. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by a cyclopentanone ring linked to a propanoate group. This unique structure influences its reactivity and biological interactions. The compound is known to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of several derivatives with potentially enhanced biological activities.

The biological activity of this compound primarily involves its interaction with enzymes that catalyze ester hydrolysis. In this process, the compound is converted into 3-(2-oxocyclopentyl)propanoic acid and methanol. The ester group can also participate in nucleophilic addition reactions, where it is attacked by nucleophiles, leading to different biochemical pathways.

Biological Activity Overview

1. Enzyme Interaction

- Acts as a substrate for esterases and lipases.

- Hydrolysis leads to the formation of bioactive metabolites.

2. Potential Pharmacological Applications

- Investigated for use as a precursor in synthesizing pharmaceutical compounds.

- Ongoing research into its role in drug development, particularly in cardiovascular and anti-inflammatory medications .

3. Toxicological Profile

- Studies indicate low acute toxicity and no significant mutagenic or genotoxic effects in various assays.

- Minimal skin irritation has been reported at concentrations used in industrial applications .

Case Studies

-

Synthesis and Biological Evaluation :

A study explored the synthesis of this compound as an intermediate for ramipril synthesis. The compound exhibited promising results in enzyme assays, indicating its potential role in drug development . -

Analgesic Properties :

Research highlighted the compound's potential analgesic properties when modified into derivatives that showed enhanced inhibition of cyclooxygenase (COX) enzymes. These derivatives were more effective than traditional analgesics like ibuprofen .

Data Table: Biological Activity Summary

常见问题

Q. What are the standard methods for synthesizing Methyl 3-(2-oxocyclopentyl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 3-(2-oxocyclopentyl)propanoic acid with methanol using acid catalysts (e.g., sulfuric acid) under reflux conditions . Optimization includes:

- Catalyst selection : Sulfuric acid is common, but p-toluenesulfonic acid may reduce side reactions.

- Temperature control : Reflux (~60–80°C) ensures complete conversion while minimizing thermal decomposition.

- Solvent choice : Anhydrous solvents (e.g., toluene) improve yield by preventing hydrolysis.

- Workup : Neutralization with sodium bicarbonate followed by extraction (e.g., ethyl acetate) and distillation.

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy : - and -NMR confirm the ester carbonyl (δ ~3.7 ppm for methoxy, δ ~170–175 ppm for carbonyl carbons) and cyclopentanone moiety (δ ~2.1–2.5 ppm for methylene protons adjacent to ketone) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 184 [M]) and fragmentation patterns validate the structure.

- X-ray crystallography : ORTEP-3 software can model 3D geometry if single crystals are obtained .

Q. What are the common impurities or byproducts during synthesis, and how are they identified?

Impurities often arise from:

- Incomplete esterification : Residual 3-(2-oxocyclopentyl)propanoic acid (detected via HPLC or TLC).

- Oxidation : Cyclopentanone degradation products (e.g., cyclopentene derivatives) identified via GC-MS .

- Isomerization : Keto-enol tautomers, resolved using -NMR (absence of enolic proton at δ ~5–6 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges in multicomponent reactions involving this compound be addressed?

In multicomponent syntheses (e.g., chromenone derivatives), regioselectivity is influenced by:

- Catalytic systems : Lewis acids (e.g., ZnCl) direct nucleophilic attack to the ketone carbonyl .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for desired pathways.

- Substituent effects : Electron-withdrawing groups on reactants enhance electrophilicity at the β-keto position .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

- DFT calculations : Gaussian or ORCA software models transition states for ester hydrolysis or nucleophilic additions (e.g., at the β-keto group).

- Molecular docking : Predicts interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

- QSPR models : Correlate substituent effects on the cyclopentyl ring with reaction rates .

Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved?

- Variable temperature NMR : Detects dynamic processes (e.g., ring-flipping in cyclopentyl groups) causing signal broadening .

- Isotopic labeling : -labeling clarifies ambiguous carbonyl assignments.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .

Q. What strategies mitigate decomposition during storage or handling?

- Stabilizers : Addition of radical scavengers (e.g., BHT) prevents autoxidation of the cyclopentanone moiety.

- Storage conditions : Anhydrous environments (desiccators) and amber vials reduce hydrolysis and photodegradation.

- Low-temperature storage : –20°C slows keto-enol tautomerization .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 3.65 (s, 3H, OCH3); δ 2.45–2.10 (m, 4H, cyclopentyl CH2); δ 2.75 (t, 2H, CH2CO) | |

| -NMR | δ 207.5 (cyclopentanone C=O); δ 170.8 (ester C=O); δ 51.9 (OCH3) | |

| IR | 1745 cm⁻¹ (ester C=O); 1710 cm⁻¹ (ketone C=O) |

Q. Table 2. Optimization Parameters for Esterification

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | H2SO4 (1.5 eq) | Maximizes conversion |

| Solvent | Toluene (anhydrous) | Prevents hydrolysis |

| Temperature | 70°C (reflux) | Balances rate vs. decomposition |

| Reaction Time | 6–8 hours | Ensures completion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。